molecular formula C11H9N3OS B13913097 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13913097
M. Wt: 231.28 g/mol
InChI Key: ZQKYOQNEFBJNDZ-UHFFFAOYSA-N
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Description

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzofuran moiety at position 5, a methyl group at position 4, and a thiol (-SH) group at position 3. The thiol group enables tautomerism (thiol ↔ thione) and serves as a site for hydrogen bonding or redox activity, critical for biological interactions .

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9N3OS/c1-14-10(12-13-11(14)16)9-6-7-4-2-3-5-8(7)15-9/h2-6H,1H3,(H,13,16)

InChI Key

ZQKYOQNEFBJNDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol

General Synthetic Strategy

The synthesis of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol typically follows a multi-step process involving:

  • Formation of hydrazide intermediates from benzofuran carboxylic acid derivatives.
  • Cyclization with carbon disulfide and hydrazine hydrate to form the 1,2,4-triazole-3-thiol ring.
  • Introduction of the methyl group at the 4-position of the triazole ring.
  • Functionalization with the benzofuran moiety at the 5-position.

Stepwise Synthesis

Step 1: Preparation of Benzofuran-2-carboxylic Acid Hydrazide
  • Starting from benzofuran-2-carboxylic acid, esterification is performed using Fischer esterification with methanol under reflux conditions (~76 °C for 3–4 hours) to yield the methyl ester.
  • The methyl ester is then reacted with hydrazine hydrate in methanol under reflux to obtain the corresponding benzofuran-2-carboxylic acid hydrazide.
Step 2: Formation of 1,2,4-Triazole-3-thiol Core
  • The hydrazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide or sodium hydroxide to form a potassium hydrazinecarbodithioate intermediate.
  • Subsequent cyclization is induced by heating with hydrazine hydrate, leading to the formation of the 4-amino-5-benzofuran-2-yl-1,2,4-triazole-3-thiol.
Step 3: Methylation at the 4-Position
  • The 4-amino group on the triazole ring is methylated using methyl iodide or methyl sulfate under basic conditions to yield the 4-methyl derivative.
  • Alternatively, methylation can be achieved by introducing methyl isothiocyanate during the cyclization step.
Step 4: Purification and Isolation
  • The final compound precipitates upon acidification of the reaction mixture to pH 4–5 using hydrochloric acid.
  • The solid is filtered, washed, and recrystallized from ethanol or methanol to obtain pure 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol.

Representative Synthetic Scheme

Step Reactants & Conditions Product Yield (%) Notes
1 Benzofuran-2-carboxylic acid + MeOH, reflux 76 °C, 3–4 h (Fischer esterification) Methyl benzofuran-2-carboxylate 85–90 Ester intermediate
2 Methyl ester + Hydrazine hydrate, reflux 3–4 h Benzofuran-2-carboxylic acid hydrazide 80–85 Hydrazide intermediate
3 Hydrazide + CS2 + KOH, then hydrazine hydrate, reflux 4-amino-5-benzofuran-2-yl-1,2,4-triazole-3-thiol 70–80 Cyclization to triazole-thiol
4 Triazole-thiol + Methyl iodide, base 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol 65–75 Methylation at 4-position

Yields are approximate and based on literature analogs of 1,2,4-triazole-3-thiol derivatives bearing benzofuran substituents.

Alternative Synthetic Routes

  • Some studies report the direct reaction of benzofuran-2-carboxylic acid hydrazide with methyl isothiocyanate in alkaline methanol at elevated temperatures (~225 °C) to form the triazole-thiol ring with methyl substitution in a one-pot process.
  • Other methods include the use of isothiocyanates and hydrazinecarbothioamides under basic conditions to cyclize into the triazole-thiol framework.
  • The use of substituted hydrazinecarbothioamides derived from benzofuran precursors can also facilitate the synthesis of the target compound via dehydrative cyclization.

Analytical Data and Characterization

The synthesized 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol is typically characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the methyl group at the 4-position (~δ 2.0–2.5 ppm) and aromatic protons of benzofuran (δ 6.5–8.0 ppm).
  • Infrared Spectroscopy (IR): Presence of thiol (–SH) stretching vibrations around 2550–2600 cm^-1 and triazole ring vibrations.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound.
  • Elemental Analysis: Consistent with the calculated C, H, N, and S percentages.
  • Melting Point: Typically in the range of 180–220 °C depending on purity and substituents.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Advantages References
1 Benzofuran-2-carboxylic acid MeOH, hydrazine hydrate, CS2, KOH, methyl iodide Reflux 3–4 h; cyclization under basic reflux; methylation with methyl iodide 65–85 Stepwise control, high purity
2 Benzofuran-2-carboxylic acid hydrazide Methyl isothiocyanate, NaOH, MeOH Heating at 225 °C for 3–6 h 70–75 One-pot synthesis, fewer steps
3 Hydrazinecarbothioamide derivatives Isothiocyanates, hydrazine hydrate, base Reflux in ethanol or methanol 60–80 Versatile for derivatives

The preparation of 5-Benzofuran-2-yl-4-methyl-4H-triazole-3-thiol involves classical heterocyclic synthesis techniques centered on hydrazide intermediates and cyclization with carbon disulfide and hydrazine hydrate. The methyl group introduction at the 4-position of the triazole ring can be achieved either during cyclization or via post-cyclization methylation. The choice of method depends on the desired yield, purity, and available starting materials. The compound's synthesis is well-supported by literature on 1,2,4-triazole-3-thiol derivatives, with reliable yields and reproducible protocols.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products are often characterized by their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a chemical compound featuring a benzofuran ring fused with a 1,2,4-triazole ring, and a thiol group. It has a molecular weight of 231.27366 g/mol . This compound is part of a broader class of benzofuran derivatives, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which can be enhanced by the incorporation of a triazole ring.

Scientific Research Applications

The applications of this compound in scientific research stem from its unique structural and chemical properties. The presence of the methoxy group influences its biological activity and chemical reactivity, making it a versatile scaffold for further modifications to enhance its therapeutic potential. Studies suggest that it can modulate enzyme activity and disrupt cellular processes, with potential to inhibit the function of specific proteins involved in cancer progression, leading to reduced cell proliferation.

Structurally related compounds have been explored for various biological activities:

  • Antimicrobial Activity: Benzofuran derivatives are recognized for their antimicrobial properties.
  • Anticancer Activity: These compounds have demonstrated potential in disrupting cancer progression.
  • Anti-inflammatory Properties: The benzofuran structure contributes to anti-inflammatory effects.

The table below shows the structural differences and unique properties of related compounds:

CompoundStructural DifferencesUnique Properties
5-(5-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiolChlorine substituent instead of methoxyDifferent electronic properties due to chlorine
5-(7-Hydroxybenzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiolHydroxy group instead of methoxyIncreased polarity and potential hydrogen bonding
5-(7-Methylbenzofuran-2-yl)-1,2,4-triazole-3-thiolMethyl substituent instead of methoxyVariation in hydrophobicity affecting biological interactions

Mechanism of Action

Comparison with Similar Compounds

5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol (Ib)

  • Structural Differences : Replaces benzofuran with a simpler furan ring.
  • Tautomerism : Exhibits thiol-thione equilibrium, favoring the thione form in polar solvents .
  • Biological Activity : Demonstrates moderate antimicrobial and cytotoxic properties, though less potent than benzofuran analogs due to reduced aromatic interactions .

4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol

  • Structural Differences : Features a trifluoromethyl (-CF₃) group (electron-withdrawing) and a nitrobenzylidene imine.

5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Structural Differences : Substituted with a 4-benzyloxyphenyl group at position 5 and a phenyl group at position 4.
  • Physicochemical Properties : Increased molecular weight and steric bulk may reduce solubility but enhance binding to hydrophobic targets.
  • Biological Activity : Similar compounds show antimicrobial activity, though substituent size impacts bioavailability .

4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol Derivatives

  • Structural Differences: Amino group at position 4 and phenyl at position 5.
  • Electronic Effects: The amino group (-NH₂) is electron-donating, increasing triazole ring basicity.
  • Biological Activity: Antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), suggesting the amino group enhances target engagement .

Key Comparison Metrics

Compound Substituents (Position) Tautomerism LogP (Predicted) Notable Biological Activity
Target Compound 5-Benzofuran-2-yl, 4-methyl Thiol ↔ Thione ~2.5 Not reported (structural analogs suggest anticancer potential)
5-Furan-2-yl-4H-triazole-3-thiol (Ib) 5-Furan Dominant thione ~1.8 Cytotoxic (HCT-116 IC₅₀: ~20 µM)
4-Amino-5-phenyl derivative 4-NH₂, 5-Ph Thiol ↔ Thione ~1.2 Antimicrobial (MIC: 8–32 µg/mL)
5-(4-Benzyloxy)phenyl-4-phenyl analog 5-Benzyloxyphenyl, 4-Ph Thione ~3.0 Antimicrobial (broad-spectrum)

Discussion of Substituent Effects

  • Benzofuran vs.
  • Methyl Group (Position 4): Increases lipophilicity (higher LogP vs. amino or hydroxyl analogs), favoring passive diffusion across cell membranes.
  • Thiol Group : The -SH group’s redox activity and tautomerism may contribute to antioxidant or enzyme-inhibitory effects, though this requires validation .

Biological Activity

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran ring fused with a triazole ring, characterized by the following molecular properties:

  • Molecular Formula : C₁₁H₉N₃OS
  • Molecular Weight : 231.27 g/mol
  • CAS Number : [specific CAS number not provided in the sources]

The incorporation of the thiol group enhances its reactivity and biological potential, while the benzofuran moiety is known for its role in various biological activities including antimicrobial and anticancer effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was evaluated for its effects on Hep-G2 liver cancer cells using the MTT assay, revealing notable anti-proliferative activity. The results indicated a substantial reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

CompoundCell LineConcentration (µg/mL)Cell Viability (%)
This compoundHep-G210011.72 ± 0.53

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that benzofuran derivatives can inhibit the growth of various bacterial strains. The presence of both the benzofuran and triazole rings contributes to this activity by interacting with microbial enzymes and disrupting cellular processes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that triazole-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiol compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Hepatocellular Carcinoma : A study involving Hep-G2 cells demonstrated significant cytotoxicity at varying concentrations, suggesting potential for development as a chemotherapeutic agent .
  • Microbial Inhibition : In vitro tests showed that derivatives could effectively inhibit growth in Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents .

Q & A

Q. How can computational QSAR models guide the design of derivatives with improved ADMET properties?

  • Methodological Answer : Build 3D-QSAR models using CoMFA/CoMSIA in SYBYL-X. Train the model with a dataset of 50 analogs, incorporating descriptors like logP, polar surface area, and H-bond donors. Validate predictability with leave-one-out cross-validation (q2^2 > 0.6). Optimize lead compounds for reduced hepatotoxicity using Derek Nexus .

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